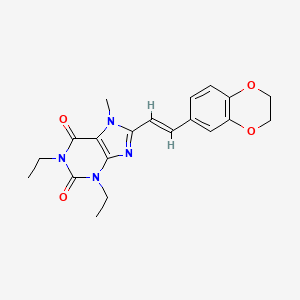

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine

Description

Properties

CAS No. |

155814-32-7 |

|---|---|

Molecular Formula |

C20H22N4O4 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C20H22N4O4/c1-4-23-18-17(19(25)24(5-2)20(23)26)22(3)16(21-18)9-7-13-6-8-14-15(12-13)28-11-10-27-14/h6-9,12H,4-5,10-11H2,1-3H3/b9-7+ |

InChI Key |

HLMYLTQFPNQRGO-VQHVLOKHSA-N |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCCO4)C |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-benzodioxane and xanthine derivatives.

Reaction Conditions: The key step involves the formation of the vinyl linkage between the benzodioxan and xanthine moieties. This can be achieved through a Heck reaction, which requires palladium catalysts and specific reaction conditions (e.g., temperature, solvents).

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

-

Adenosine Receptor Modulation :

- The compound exhibits significant activity through its interaction with adenosine receptors, which are implicated in mood regulation and cognitive function. Research indicates that it can influence cellular signaling pathways associated with these processes.

- Neuroprotective Effects :

- Anticancer Potential :

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of this compound demonstrated its potential in reducing oxidative stress in neuronal cells. The compound showed a dose-dependent response in protecting against apoptosis induced by neurotoxic agents.

Case Study 2: Anticancer Activity

In vitro studies evaluated the effectiveness of this compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in specific cancer types by inducing apoptosis and inhibiting cell cycle progression.

Mechanism of Action

The mechanism of action of (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Istradefylline ((E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine)

Istradefylline, an FDA-approved drug for Parkinson’s disease (Nourianz™), shares the same xanthine backbone and 1,3-diethyl-7-methyl substitutions as the target compound. Key differences include:

- Styryl Substituent : Istradefylline features a 3,4-dimethoxystyryl group at position 8, whereas the target compound has a 1,4-benzodioxan-vinyl group. The benzodioxan’s bicyclic ether system may enhance metabolic stability compared to the methoxy groups in istradefylline, which are prone to demethylation .

- Receptor Affinity : Istradefylline is a selective A2A antagonist (Ki = 2.2 nM), with minimal activity at A1 receptors (Ki > 1,000 nM) . The benzodioxan-vinyl group in the target compound could alter selectivity due to increased steric bulk and electron-donating effects.

Table 1. Structural and Pharmacological Comparison with Istradefylline

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-dipropylxanthine (CAS 151539-60-5)

This analog (C22H26N4O4) replaces the 1,3-diethyl groups with dipropyl chains.

- Alkyl Chain Impact: Longer propyl groups increase lipophilicity (clogP ~2.8 vs.

- Receptor Binding : Propyl substitutions may reduce A2A selectivity due to increased steric hindrance, as seen in other xanthine derivatives .

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine (CID 6448975)

This compound (C19H20N4O4) lacks the 7-methyl group present in the target molecule.

- Methyl groups at position 7 are critical for A2A selectivity in analogs like istradefylline .

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., [M+H]<sup>+</sup> = 188.5 Ų) suggest a compact conformation, comparable to the target compound .

Table 2. Impact of Substituent Modifications on Key Properties

Biological Activity

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine is a xanthine derivative notable for its potential therapeutic applications, particularly in the modulation of adenosine receptors. This article provides an in-depth examination of its biological activity based on recent research findings.

- Molecular Formula : C22H26N4O4

- Molecular Weight : 410.47 g/mol

- CAS Number : 151539-60-5

The compound features a unique structure that includes a vinyl group attached to a 1,4-benzodioxan moiety, contributing to its biological properties.

The primary mechanism through which this compound exerts its biological effects is through the modulation of adenosine receptors. Xanthine derivatives are known to interact with adenosine A1 and A2A receptors, influencing various physiological processes such as neurotransmission and inflammation.

1. Xanthine Oxidase Inhibition

Research indicates that xanthine derivatives can inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid. This inhibition is significant in conditions like gout and hyperuricemia. The compound has shown promising results in vitro for XO inhibition, which could lead to therapeutic applications in managing uric acid levels.

2. Antiproliferative Activity

Some studies have explored the antiproliferative effects of xanthine derivatives on various cancer cell lines. While specific data on this compound is limited, related xanthines have exhibited significant cytotoxicity against tumor cells.

These findings suggest that this compound may possess similar antiproliferative properties worthy of further investigation.

3. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, similar to other benzodioxan derivatives known for their ability to inhibit oxidative stress-mediated neuronal degeneration. This aspect is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the significance of xanthine derivatives in various biological activities:

- Study on Xanthine Derivatives : A comprehensive evaluation found that a series of synthesized xanthines showed varying degrees of activity against XO and demonstrated potential for managing hyperuricemia effectively .

- Antitumor Activity : Research into structurally diverse xanthines revealed that some compounds exhibit strong antiproliferative activity across different cancer cell lines, suggesting a broader application for compounds like this compound .

Q & A

Q. Q1: How can researchers design a synthetic route for (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine, considering its structural complexity?

Methodological Answer: Start by analyzing literature for analogous xanthine derivatives and retrosynthetic pathways. Key steps include:

- Functional group prioritization : Focus on the 1,4-benzodioxan moiety (common in adenosine receptor antagonists) and the xanthine core. Use cross-coupling reactions (e.g., Heck reaction) for vinyl linkage formation .

- Protection/deprotection strategies : Protect labile groups like the xanthine nitrogen atoms during alkylation steps.

- Stereochemical control : Optimize reaction conditions (e.g., solvent polarity, catalysts) to favor the (E)-isomer, confirmed via NOESY NMR .

- Validation : Compare spectral data (¹H/¹³C NMR, HRMS) with NIST Chemistry WebBook entries for intermediates like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone .

Q. Q2: What analytical techniques are critical for characterizing the purity and stability of this compound under experimental conditions?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>98% as per CAS 155270-99-8 specifications) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to guide formulation for in vitro assays .

- Degradation studies : Monitor under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. Q3: How can conflicting data on the compound’s adenosine receptor binding affinity be resolved through experimental redesign?

Methodological Answer: Conflicts often arise from assay variability (e.g., cell type, radioligand concentration). To address this:

- Standardize assays : Use HEK293 cells stably expressing human A₁/A₂A receptors and [³H]ZM241385 as a radioligand. Include positive controls (e.g., CGS21680 for A₂A).

- Dose-response curves : Perform non-linear regression analysis (GraphPad Prism) to calculate IC₅₀ values across ≥3 independent replicates.

- Allosteric modulation tests : Evaluate if the compound acts as an allosteric modulator via Schild regression analysis .

- Cross-validate : Compare with molecular docking studies (AutoDock Vina) using receptor crystal structures (PDB: 3RFM) .

Q. Q4: What methodologies are recommended to study the environmental fate of this compound, given its potential persistence in ecosystems?

Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :

Physicochemical profiling : Measure logP (octanol-water), pKa, and hydrolysis rates using OECD Test Guideline 111.

Biotic/abiotic degradation : Conduct OECD 301B (ready biodegradability) and photolysis studies under simulated sunlight (λ > 290 nm).

Trophic transfer modeling : Use species sensitivity distributions (SSDs) for algae, daphnia, and fish (OECD 201–203).

Long-term monitoring : Deploy passive samplers in wastewater effluents and sediment cores to track bioaccumulation .

Q. Q5: How can molecular modeling predict the compound’s off-target interactions with non-adenosine receptors?

Methodological Answer:

- Pharmacophore mapping : Use Schrödinger’s Phase to identify shared features with ligands of GPCRs (e.g., dopamine D₂, serotonin 5-HT₆).

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER22) to assess binding stability at off-target sites.

- Free energy calculations : Apply MM-GBSA to quantify ΔG binding for prioritized targets.

- Experimental validation : Cross-check with radioligand displacement assays using recombinant receptors .

Theoretical and Methodological Frameworks

Q. Q6: How should researchers align their study of this compound with broader pharmacological or biochemical theories?

Methodological Answer:

- Link to adenosine receptor theory : Frame hypotheses around the compound’s selectivity (A₂A vs. A₁) using the “two-state model” of receptor activation .

- Kinetic profiling : Compare association/dissociation rates (kₒₙ/kₒff) to classify it as competitive or insurmountable antagonist.

- Pathway analysis : Integrate RNA-seq data from treated cells to map downstream cAMP/PKA signaling perturbations .

Q. Q7: What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data in primary cell lines?

Methodological Answer:

- Dose-response modeling : Fit data to a four-parameter logistic model (4PL) using software like R/BMDExpress.

- Benchmark dose (BMD) analysis : Identify thresholds for significant cytotoxicity (≥20% reduction in viability).

- Confounder adjustment : Use multivariate ANOVA to control for batch effects or donor variability .

Data Contradiction and Reproducibility

Q. Q8: How can discrepancies in reported solubility profiles (DMSO vs. aqueous buffers) be methodologically addressed?

Methodological Answer:

- Standardize protocols : Follow USP <1231> guidelines for solubility determination. Pre-saturate solvents and use equilibrium shake-flask method.

- Particle size control : Mill compound to uniform particle size (<50 µm) to avoid kinetic solubility artifacts.

- Validate with orthogonal methods : Compare UV spectrophotometry with nephelometry for turbidity detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.